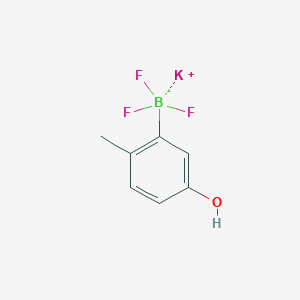

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate

説明

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate is a tetracoordinate organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed transformations. Unlike tricoordinate boronic acids, which are prone to oxidation and protodeboronation, the trifluoroborate moiety enhances stability by saturating boron’s empty p-orbital, making the compound bench-stable and compatible with diverse functional groups . The 5-hydroxy-2-methylphenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and substrate scope in coupling reactions. This compound is particularly valuable in pharmaceutical and materials chemistry, where phenolic groups enable further derivatization or modulate biological activity .

特性

IUPAC Name |

potassium;trifluoro-(5-hydroxy-2-methylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-5-2-3-6(12)4-7(5)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDFOSXLTFTOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)O)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Mattesson’s Boronate Ester Hydrolysis

A foundational approach involves Mattesson’s method, which converts boronate esters to trifluoroborates via potassium hydrogen fluoride (KHF₂) treatment. For phthalimidomethyl- and succinimidomethyltrifluoroborates, this method achieved 60–80% yields. Adapting this to the target compound requires:

-

Boronate Ester Synthesis : Reacting 5-hydroxy-2-methylbenzyl alcohol with pinacolborane in the presence of a base (e.g., KH) to form the boronate ester.

-

KHF₂ Hydrolysis : Treating the ester with KHF₂ in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.

Critical Parameters :

-

Solvent System : THF/DMF mixtures optimize solubility and reaction kinetics.

-

Stoichiometry : A 1:1.2 molar ratio of boronate ester to KHF₂ ensures complete conversion.

-

Purification : Column chromatography or recrystallization from ethanol/water yields pure product.

Table 1: Mattesson’s Method Optimization

Reductive Functionalization and Chlorination

A patent describing the synthesis of 2-methyl-5-aminotrifluorotoluene provides a adaptable framework:

-

Reduction : 5-Hydroxy-2-methylbenzaldehyde is reduced to 5-hydroxy-2-methylbenzyl alcohol using sodium borohydride (NaBH₄) in THF/water at 0–50°C (90% yield).

-

Chlorination : Thionyl chloride (SOCl₂) converts the alcohol to 5-hydroxy-2-methylbenzyl chloride at 10–90°C.

-

Trifluoroboration : Reacting the chloride with boron trifluoride (BF₃) in the presence of a base (e.g., K₂CO₃) forms the trifluoroborate salt.

Challenges :

-

Hydroxyl Group Protection : The 5-hydroxy group may require protection (e.g., acetylation) during chlorination to prevent side reactions.

-

BF₃ Handling : Anhydrous conditions are critical to avoid hydrolysis.

Table 2: Reductive-Chlorination Pathway

Table 3: Hydrogenation Conditions from Patent Data

| Catalyst | Pressure (MPa) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | 1.0 | Ethanol | 60–65 | 73 |

| Raney Ni | 4.0 | Isopropanol | 80 | 56 |

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) and mass spectrometry are critical for confirming the structure of potassium (5-hydroxy-2-methylphenyl)trifluoroborate. Data from analogous compounds suggest:

-

¹H NMR : A singlet for the methyl group (δ 2.23–2.24 ppm) and aromatic protons (δ 6.71–7.0 ppm).

-

¹⁹F NMR : A triplet for the BF₃⁻ group (δ -135 to -140 ppm).

-

IR Spectroscopy : B-F stretches near 1,450 cm⁻¹ and O-H stretches at 3,300 cm⁻¹.

化学反応の分析

Types of Reactions

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalyst, base (e.g., potassium carbonate), organohalide.

Conditions: Mild temperatures, aqueous or organic solvents, inert atmosphere.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Cross-Coupling Reactions

One of the primary applications of potassium (5-hydroxy-2-methylphenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound acts as a nucleophilic partner, allowing for the coupling with various electrophiles such as aryl and heteroaryl halides .

Table 1: Advantages of Potassium Trifluoroborates in Cross-Coupling

| Feature | Potassium Trifluoroborates | Boronic Acids |

|---|---|---|

| Stability | Air and moisture-stable | Sensitive to air/moisture |

| Reactivity | High due to trifluoroborate | Variable depending on structure |

| Functional Group Tolerance | High | Limited |

| Purification | Easier | Often difficult |

Material Science

The stability and reactivity of potassium (5-hydroxy-2-methylphenyl)trifluoroborate make it suitable for applications in material science, particularly in developing new polymers or materials that require specific boron functionalities. Its ability to undergo cross-coupling can facilitate the incorporation of complex molecular structures into polymer matrices .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the successful use of potassium (5-hydroxy-2-methylphenyl)trifluoroborate in a Suzuki-Miyaura coupling reaction involving various aryl chlorides and trifluoroborates. The reaction conditions were optimized to yield high conversions and selectivity, showcasing the compound's effectiveness as a coupling partner .

Case Study 2: Synthesis of Biologically Active Compounds

Research has indicated that potassium organotrifluoroborates can be used to synthesize substituted purines, which are vital in medicinal chemistry due to their role as nucleoside analogs. This application highlights the potential of potassium (5-hydroxy-2-methylphenyl)trifluoroborate in developing new therapeutic agents .

作用機序

The mechanism of action of potassium (5-hydroxy-2-methylphenyl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the organoboron compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparative Analysis of Potassium Organotrifluoroborates

*Estimated molecular weight based on formula C₇H₇BF₃KO.

Reactivity and Mechanistic Insights

- Suzuki-Miyaura Coupling: Potassium aryltrifluoroborates generally hydrolyze to boronic acids in situ during coupling, releasing fluoride ions that activate palladium catalysts .

- Radical Reactions: Unlike the 5-chlorothiophen derivative, which participates in visible-light-mediated radical couplings , the target compound’s phenolic group may quench radicals, limiting its utility in photoredox applications.

- Functional Group Compatibility : Acyltrifluoroborates (e.g., 2-phenylacetyl) require Lewis acids (e.g., ZnCl₂) for activation , whereas the target compound’s -OH group could interact with polar solvents or bases, necessitating milder conditions.

生物活性

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications based on recent research findings.

Chemical Structure and Properties

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate features a trifluoroborate group attached to a phenolic structure. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications. The trifluoroborate moiety can influence the compound's lipophilicity and hydrogen bond donating ability, which are critical for biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoroborate groups. For instance, research indicates that derivatives of phenolic trifluoroborates exhibit significant antimicrobial activity against various pathogens. In particular, molecular docking studies suggest that these compounds can effectively bind to bacterial enzymes, inhibiting their function and leading to bactericidal effects .

The mechanism by which potassium (5-hydroxy-2-methylphenyl)trifluoroborate exerts its biological effects involves:

- Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor, enhancing interactions with biological macromolecules such as proteins and nucleic acids.

- Lipophilicity Modulation : The presence of the trifluoroborate group can alter the lipophilicity of the compound, affecting its permeability across cellular membranes .

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, suggesting a potential role in therapeutic applications against diseases like cancer and infections .

Case Studies

- Antimicrobial Activity : A study conducted on various phenolic trifluoroborates demonstrated that potassium (5-hydroxy-2-methylphenyl)trifluoroborate exhibited notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as an alternative antimicrobial agent .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively interact with target proteins involved in bacterial cell wall synthesis. The binding affinity was comparable to that of established antibiotics, suggesting a promising avenue for drug development .

Research Findings

Q & A

Q. Protocol for Large-Scale Synthesis and Handling

- Steps :

React 5-hydroxy-2-methylphenylboronic acid with KHF₂ (1.2 eq.) in H₂O/THF (1:3) at 50°C for 12 h.

Quench with cold EtOH, filter, and wash with Et₂O to remove excess KHF₂.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。